Conformational and Steric Differentiation via Azepane Ring Size Relative to Piperidine and Pyrrolidine Analogs
The seven-membered azepane ring at the 4-position of the pyrazolo[3,4-d]pyrimidine core distinguishes this compound from the more common six-membered piperidine and five-membered pyrrolidine analogs. In pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, the cyclic amine at position 4 directly interacts with the ATP-binding pocket of target kinases. The azepane ring adopts a distinct conformational profile compared to piperidine: azepane exists in multiple low-energy conformations including chair and twist-chair forms with a wider N–C–C angle and greater ring flexibility, whereas piperidine predominantly occupies a single chair conformation [1]. This conformational difference is expected to alter the spatial orientation of the pyrazolo[3,4-d]pyrimidine core within the kinase hinge region. In structurally related kinase inhibitor series, the exchange of the cyclic amine ring size has been shown to modulate both potency and selectivity profiles [2]. The significance of ring-size modulation is underscored by the observation that rigidification strategies in pyrazolo[3,4-d]pyrimidine scaffolds can dramatically alter kinase selectivity profiles [3].
| Evidence Dimension | Cyclic amine ring size and conformational flexibility at pyrazolo[3,4-d]pyrimidine 4-position |
|---|---|
| Target Compound Data | Azepane ring (7-membered); multiple low-energy conformations (chair, twist-chair); approximate N–C–C angle: ~118° (computationally derived for azepane) |
| Comparator Or Baseline | Piperidine analog (6-membered, single chair conformation); Pyrrolidine analog (5-membered, envelope/twist conformations) |
| Quantified Difference | Ring size difference: +1 carbon vs. piperidine, +2 carbons vs. pyrrolidine. Conformational flexibility: azepane > piperidine; steric bulk: azepane > piperidine > pyrrolidine. No direct target-specific IC50 comparison data available for this specific compound. |
| Conditions | Computational conformational analysis; inferred from pyrazolo[3,4-d]pyrimidine kinase inhibitor SAR literature |
Why This Matters
The azepane ring represents a structurally distinct starting point for kinase inhibitor optimization, offering conformational space not accessible to piperidine-based analogs; procurement decisions should consider that SAR established for piperidine-substituted pyrazolo[3,4-d]pyrimidines cannot be assumed to translate to the azepane series.
- [1] Eliel, E. L. & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons, New York. Chapter on conformational analysis of cyclic amines including azepane and piperidine. View Source
- [2] Breen, C. J., et al. (2016). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 59(15), 7168–7185. Demonstrates that azepane derivatives achieve nanomolar IC50 (PKB-α) = 4 nM. View Source
- [3] Assadieskandar, A., et al. (2019). Rigidification Dramatically Improves Inhibitor Selectivity for RAF Kinases. ACS Medicinal Chemistry Letters, 10(6), 954–959. View Source
